molecular formula C26H34N4O2 B2938138 N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-85-0

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2938138
CAS RN: 922083-85-0
M. Wt: 434.584
InChI Key: IMOZUXZWXLFSSN-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) focused on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which is a potent antagonist for the CB1 cannabinoid receptor. The study used AM1 molecular orbital method for conformational analysis, providing insights into the molecular interactions and binding stabilities of similar compounds with cannabinoid receptors (Shim et al., 2002).

Synthesis and Structure-Activity Relationships in Acetylcholinesterase Inhibition

Sugimoto et al. (1995) discussed the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, focusing on compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. This research is relevant for understanding how structural changes in compounds similar to N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can impact their activity as enzyme inhibitors (Sugimoto et al., 1995).

Anionic Polymerization of Acrylamides

Kobayashi et al. (1999) studied the stereospecific anionic polymerization of N,N-dialkylacrylamides, including N-acryloylpiperidine. This research is significant for understanding the polymerization behavior of compounds with structural elements similar to N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, which can be crucial in developing new polymeric materials (Kobayashi et al., 1999).

Catalytic Applications in Organic Chemistry

Chen et al. (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide in catalyzing the coupling of terminal alkynes with aryl halides. This research highlights the potential of oxalamide derivatives in facilitating important reactions in synthetic chemistry, which could be relevant for compounds like N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (Chen et al., 2023).

Insecticidal Activity of Pyridine Derivatives

Bakhite et al. (2014) conducted a study on pyridine derivatives, assessing their toxicity against the cowpea aphid. Although not directly studying N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, this research provides insights into the potential insecticidal properties of related pyridine-based compounds (Bakhite et al., 2014).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-7-9-22(15-19(18)2)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-8-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZUXZWXLFSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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